
Chlorhydrate de triméthobenzamide
Vue d'ensemble
Description
Le chlorhydrate de triméthobenzamide est un composé antiémétique novateur principalement utilisé pour prévenir les nausées et les vomissements chez les humains. Il est particulièrement efficace pour traiter les nausées et les vomissements postopératoires, ainsi que les nausées associées à la gastro-entérite . Le composé agit en inhibant la zone de déclenchement des chimiorécepteurs (CTZ) dans le bulbe rachidien, qui est responsable de l'induction des vomissements .
Applications De Recherche Scientifique
Trimethobenzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antiemetic agents and their mechanisms of action.
Biology: The compound is employed in research on the chemoreceptor trigger zone and its role in nausea and vomiting.
Industry: The compound is used in the development of new antiemetic formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Trimethobenzamide hydrochloride primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting . Trimethobenzamide is also an antagonist of the D2 receptor .
Mode of Action
It is believed to work by affecting the ctz in the medulla oblongata . This interaction inhibits the emetic response, thereby preventing nausea and vomiting . In animal studies, it has been observed that dogs pretreated with trimethobenzamide hydrochloride showed inhibited emetic response to apomorphine .
Biochemical Pathways
Its antiemetic effect suggests that it likely interacts with pathways involved in the transmission of emetic impulses from the ctz to the vomiting center .
Pharmacokinetics
Trimethobenzamide hydrochloride exhibits a bioavailability of 60-100% . Following administration, the time to reach maximum plasma concentration (Tmax) is about half an hour for an intramuscular injection of 200 mg, and about 15 minutes longer for a 300 mg oral capsule . The mean elimination half-life of trimethobenzamide is 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48-72 hours . The major pathway of trimethobenzamide metabolism is through oxidation, resulting in the formation of a trimethobenzamide N-oxide metabolite .
Result of Action
The primary result of trimethobenzamide hydrochloride’s action is the prevention of nausea and vomiting in humans . This is achieved through its interaction with the CTZ and its antagonistic effect on the D2 receptor .
Action Environment
The action, efficacy, and stability of trimethobenzamide hydrochloride can be influenced by various environmental factors. For instance, renal function can impact the clearance of the drug, as a substantial amount of excretion and elimination of trimethobenzamide occurs via the kidney . Therefore, in patients with renal impairment, it may be advisable to consider a reduction in the dosing of trimethobenzamide .
Analyse Biochimique
Biochemical Properties
It is believed that its antiemetic effects are most likely related to its interaction with the chemoreceptor trigger zone (CTZ) in the medulla oblongata . This interaction inhibits the emetic response to stimuli such as apomorphine .
Cellular Effects
Trimethobenzamide hydrochloride’s effects on cells are primarily related to its antiemetic properties. By interacting with the CTZ, it can prevent the transmission of emetic impulses to the vomiting center in the brain, thereby preventing nausea and vomiting
Molecular Mechanism
The molecular mechanism of action of Trimethobenzamide hydrochloride is not entirely clear. It is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata . In animal models, it has been observed that dogs pretreated with Trimethobenzamide hydrochloride show an inhibited emetic response to apomorphine .
Temporal Effects in Laboratory Settings
It is known that the compound has a mean elimination half-life of 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .
Dosage Effects in Animal Models
It is known that the compound’s antiemetic effects are observable in dogs .
Metabolic Pathways
The major pathway of Trimethobenzamide hydrochloride metabolism is through oxidation, resulting in the formation of Trimethobenzamide N-oxide metabolite . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .
Transport and Distribution
It is known that the compound is administered orally or by intramuscular injection .
Subcellular Localization
Given its proposed mechanism of action, it is likely that the compound interacts with receptors in the medulla oblongata .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de triméthobenzamide implique plusieurs étapes clés :
Alkylation : Le sel de sodium du p-hydroxybenzaldéhyde est alkylé avec du chlorure de 2-diméthylaminoéthyle pour former un intermédiaire éther.
Amination Réductrice : Le groupe aldéhyde dans l'intermédiaire est soumis à une amination réductrice en présence d'ammoniac, produisant une diamine.
Acylation : La diamine est ensuite acylée avec du chlorure de 3,4,5-triméthoxybenzoyle pour produire le triméthobenzamide.
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement la même voie de synthèse, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de triméthobenzamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement ses propriétés pharmacologiques.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont utilisés dans des conditions basiques.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études sur les agents antiémétiques et leurs mécanismes d'action.
Biologie : Le composé est utilisé dans la recherche sur la zone de déclenchement des chimiorécepteurs et son rôle dans les nausées et les vomissements.
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique ses effets antagonistes sur les récepteurs de la dopamine D2 dans la zone de déclenchement des chimiorécepteurs (CTZ) du bulbe rachidien. En bloquant ces récepteurs, le composé empêche la transmission de signaux émétiques au centre des vomissements, réduisant ainsi les nausées et les vomissements .
Composés Similaires :
Métoclopramide : Un autre antiémétique qui agit également sur les récepteurs de la dopamine, mais qui a des effets prokinétiques supplémentaires.
Dompéridone : Semblable au triméthobenzamide, c'est un antagoniste des récepteurs de la dopamine, mais il ne traverse pas la barrière hémato-encéphalique aussi facilement.
Prochlorpérazine : Un dérivé de la phénothiazine aux propriétés antiémétiques, agissant sur plusieurs récepteurs neurotransmetteurs.
Unicité : Le this compound est unique dans son action spécifique sur la zone de déclenchement des chimiorécepteurs sans effets significatifs sur d'autres systèmes de neurotransmetteurs. Cette action sélective le rend particulièrement utile dans les contextes cliniques où une thérapie antiémétique ciblée est nécessaire .
Comparaison Avec Des Composés Similaires
Metoclopramide: Another antiemetic that also acts on dopamine receptors but has additional prokinetic effects.
Domperidone: Similar to trimethobenzamide, it is a dopamine receptor antagonist but does not cross the blood-brain barrier as readily.
Prochlorperazine: A phenothiazine derivative with antiemetic properties, acting on multiple neurotransmitter receptors.
Uniqueness: Trimethobenzamide hydrochloride is unique in its specific action on the chemoreceptor trigger zone without significant effects on other neurotransmitter systems. This selective action makes it particularly useful in clinical settings where targeted antiemetic therapy is required .
Activité Biologique
Trimethobenzamide hydrochloride is an antiemetic agent primarily used for the prevention and treatment of nausea and vomiting associated with various conditions, including postoperative states and gastroenteritis. Its chemical structure is related to dimethylaminoethoxy antihistamines, distinguishing it from other antiemetic classes like phenothiazines. This article explores the biological activity of trimethobenzamide, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.
The precise mechanism of action of trimethobenzamide hydrochloride remains somewhat unclear. However, it is believed to exert its effects primarily through the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which plays a crucial role in the vomiting reflex. It acts as a dopamine receptor antagonist , inhibiting emetic impulses without significantly affecting direct impulses to the vomiting center .
Pharmacokinetics
- Absorption : The relative bioavailability of trimethobenzamide when administered in capsule form is approximately 100% compared to its solution form.
- Metabolism : The drug undergoes hepatic metabolism.
- Elimination : About 30-50% of a single dose is excreted unchanged in urine within 48-72 hours.
- Half-life : The mean elimination half-life ranges from 7 to 9 hours .
Clinical Applications
Trimethobenzamide hydrochloride is indicated for:
- Postoperative nausea and vomiting
- Nausea associated with gastroenteritis
- Nausea induced by chemotherapy and radiation therapy
Its effectiveness has been demonstrated across various patient populations, with studies indicating a favorable safety profile compared to other antiemetics .
Adverse Effects
While trimethobenzamide is generally well-tolerated, some adverse effects may include:
- Drowsiness
- Dizziness
- Extrapyramidal symptoms (rarely)
Notably, it has not been associated with serious side effects such as jaundice, which can occur with other antiemetics like phenothiazines .
Case Studies
- Hepatitis Case Report : A notable case involved a 50-year-old female patient who developed hepatitis following the administration of trimethobenzamide. This case highlighted the need for monitoring liver function in patients receiving this medication, despite its overall safety profile .
- Efficacy in Chemotherapy-Induced Nausea : A study demonstrated that trimethobenzamide effectively reduced nausea in patients undergoing chemotherapy, providing an alternative to more traditional antiemetics with higher side effect profiles .
Research Findings
A study focusing on the stability of trimethobenzamide under various conditions revealed that degradation products were primarily formed under oxidative and basic conditions. The development of a robust RP-HPLC method allowed for accurate quantification of the drug in different stress scenarios, ensuring quality control in pharmaceutical preparations .
Summary Table of Key Properties
Property | Value |
---|---|
Chemical Formula | CHClNO |
Average Molecular Weight | 424.918 g/mol |
Half-life | 7 - 9 hours |
Bioavailability | 100% (capsule vs solution) |
Primary Metabolism | Hepatic |
Excretion | 30 - 50% unchanged in urine |
Propriétés
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZEEPFHXAUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138-56-7 (Parent) | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047774 | |
Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554-92-7 | |
Record name | Trimethobenzamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethobenzamide hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethobenzamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethobenzamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethobenzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.